4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-8-oxa-2-azaspiro[4.5]decane hydrochloride
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Overview
Description
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-8-oxa-2-azaspiro[4.5]decane hydrochloride is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique spirocyclic structure, which includes a boron-containing dioxaborolane ring and an azaspirodecane moiety. The presence of boron in its structure makes it particularly interesting for applications in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-8-oxa-2-azaspiro[4.5]decane hydrochloride typically involves multiple steps, starting from readily available starting materials.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to facilitate the synthesis process. The final product is often purified through recrystallization or chromatography techniques to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-8-oxa-2-azaspiro[4.5]decane hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The boron atom can be oxidized to form boronic acids or borates.
Reduction: The compound can be reduced under specific conditions to modify the boron-containing ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, sodium perborate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the boron atom can yield boronic acids, while nucleophilic substitution can introduce various functional groups into the azaspirodecane ring .
Scientific Research Applications
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-8-oxa-2-azaspiro[4.5]decane hydrochloride has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-8-oxa-2-azaspiro[4.5]decane hydrochloride involves its interaction with specific molecular targets and pathways. The boron atom in its structure can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical transformations. Additionally, the spirocyclic structure provides stability and rigidity, enhancing its effectiveness in certain applications .
Comparison with Similar Compounds
Similar Compounds
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Similar boron-containing structure but with an aniline moiety instead of the azaspirodecane ring.
2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Contains a similar dioxaborolane ring but with an isopropoxy group.
2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Features a pyridine ring with a fluorine substituent.
Uniqueness
The uniqueness of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-8-oxa-2-azaspiro[4.5]decane hydrochloride lies in its spirocyclic structure, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring stability and specific reactivity patterns .
Properties
Molecular Formula |
C14H27BClNO3 |
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Molecular Weight |
303.63 g/mol |
IUPAC Name |
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8-oxa-2-azaspiro[4.5]decane;hydrochloride |
InChI |
InChI=1S/C14H26BNO3.ClH/c1-12(2)13(3,4)19-15(18-12)11-9-16-10-14(11)5-7-17-8-6-14;/h11,16H,5-10H2,1-4H3;1H |
InChI Key |
GKVNEIOPLLWHFX-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2CNCC23CCOCC3.Cl |
Origin of Product |
United States |
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